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2-(2-Chloro-3-fluorophenyl)acetic
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Cat. No.: B1455519 Get Quote

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Chloro-3-
fluorophenyl)acetic acid

Abstract
This technical guide provides a comprehensive framework for the physicochemical

characterization of 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8), a

halogenated phenylacetic acid derivative with significant potential as a building block in

medicinal chemistry and materials science. Recognizing the limited availability of published

experimental data for this specific compound, this document, authored from the perspective of

a Senior Application Scientist, emphasizes the causality behind each analytical choice and

provides robust, field-proven experimental protocols for its complete characterization. We detail

authoritative methodologies for determining critical parameters including melting point, acidity

(pKa), lipophilicity (LogP/D), and aqueous solubility. Furthermore, we present a predicted

spectroscopic profile (FTIR, NMR, MS) to aid in structural confirmation and discuss essential

safety and handling protocols. This guide is intended to empower researchers, scientists, and

drug development professionals with the necessary tools to rigorously evaluate this compound

and unlock its potential in their research endeavors.

Compound Identity and Physicochemical Properties
2-(2-Chloro-3-fluorophenyl)acetic acid is an aromatic carboxylic acid featuring both chlorine

and fluorine substituents on the phenyl ring. These halogens significantly influence the
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molecule's electronic properties, acidity, and lipophilicity, making a thorough characterization

essential for its application.

The chemical structure is as follows:

Figure 1. Chemical Structure of 2-(2-Chloro-3-fluorophenyl)acetic acid

While comprehensive experimental data is not widely published, the table below summarizes

the compound's key identifiers along with predicted values for essential physicochemical

properties. These predictions are based on established chemical principles and data from

analogous structures; they serve as valuable estimates that must be confirmed via the

experimental protocols detailed herein.
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Parameter Value / Status Source

IUPAC Name
2-(2-Chloro-3-

fluorophenyl)acetic acid
-

CAS Number 1000523-07-8 [1]

Molecular Formula C₈H₆ClFO₂ [1]

Molecular Weight 188.58 g/mol [1]

Physical State
Not Available (Expected to be

a solid at STP)
[2]

Melting Point
Not Available (Experimental

determination required)
[2]

Aqueous Solubility
Not Available (Experimental

determination required)
[2]

pKa (Predicted) ~3.9 Expert Estimation

LogP (Predicted) ~2.5 Expert Estimation

Thermal Analysis: Melting Point Determination via
DSC
Scientific Rationale
The melting point is a fundamental thermodynamic property that serves as a primary indicator

of a compound's purity. For drug development professionals, it is a critical quality control

parameter. Furthermore, Differential Scanning Calorimetry (DSC) can reveal complex thermal

behaviors, such as polymorphism—the existence of multiple crystalline forms of the same

compound. Since different polymorphs can have drastically different solubilities and

bioavailabilities, understanding a compound's thermal profile is non-negotiable in

pharmaceutical science.

Experimental Protocol: Differential Scanning
Calorimetry (DSC)
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This protocol outlines the determination of the melting point (onset temperature) and heat of

fusion using DSC, a technique that measures the difference in heat flow between a sample and

a reference as a function of temperature.

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using

certified standards (e.g., indium) according to the manufacturer's guidelines.

Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Chloro-3-fluorophenyl)acetic acid
into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

Prepare an identical empty, crimped pan to serve as the reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

Thermal Program:

Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point

(e.g., 25 °C).

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well

above the melting transition (e.g., 200 °C).

Data Analysis: The melting event will appear as an endothermic peak on the resulting

thermogram. The onset temperature of this peak is reported as the melting point. The

integrated area of the peak corresponds to the heat of fusion (ΔHfus).[3]

Visualization: DSC Workflow
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Caption: Workflow for Melting Point Determination using DSC.

Acidity and Ionization State: pKa Determination
Scientific Rationale
The acid dissociation constant (pKa) is arguably one of the most important physicochemical

parameters in drug development. It dictates the extent of a molecule's ionization at a given pH.

Since the ionized and neutral forms of a drug have different properties, pKa profoundly

influences solubility, membrane permeability, protein binding, and formulation characteristics.

For an acidic compound like 2-(2-Chloro-3-fluorophenyl)acetic acid, knowing the pKa is

essential to predict its behavior in the physiological pH range of the gastrointestinal tract and

bloodstream.

Experimental Protocol: Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the weak acid as a

strong base of known concentration is incrementally added.[4]

System Calibration: Calibrate a pH meter and electrode using at least two, preferably three,

standard buffers (e.g., pH 4.0, 7.0, and 10.0).[4]

Sample Preparation:
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Prepare a standardized ~0.1 M NaOH solution.

Accurately prepare a solution of 2-(2-Chloro-3-fluorophenyl)acetic acid in water (e.g.,

20 mL of a 1 mM solution).[5] The concentration should be high enough for accurate

measurement but low enough to ensure complete dissolution.

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[4]

Titration Procedure:

Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated

pH electrode.

Begin stirring at a moderate, constant speed.

Add small, precise aliquots (e.g., 0.05-0.1 mL) of the standardized NaOH titrant.

After each addition, allow the pH reading to stabilize and record both the volume of titrant

added and the corresponding pH.

Continue the titration well past the equivalence point (e.g., until pH ~11-12).

Data Analysis:

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to

generate a titration curve.

Determine the volume at the equivalence point (Veq), which is the point of maximum slope

on the curve (inflection point). This can be found accurately by plotting the first derivative

(ΔpH/ΔV vs. V).

The volume at the half-equivalence point is Veq / 2.

The pKa is equal to the pH of the solution at this half-equivalence point (pH = pKa at Veq /

2).[6]

Perform the titration in triplicate to ensure reproducibility.[4]
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Visualization: pKa Determination Workflow
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Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity Assessment: LogP/D Determination
Scientific Rationale
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal

chemistry. It is quantified as the partition coefficient (P) between n-octanol and water. The

logarithm of this value, LogP (for neutral species) or LogD (for a specific pH where the

compound may be ionized), is a key predictor of a drug's ADME properties. A compound's

LogP/D value influences its ability to cross cell membranes, its binding to plasma proteins, and

its potential for metabolic clearance. The "shake-flask" method is the gold-standard, direct

measurement technique.[7]

Experimental Protocol: Shake-Flask Method (OECD 107)
This protocol determines the n-octanol/water partition coefficient by directly measuring the

concentration of the analyte in both phases after they have reached equilibrium.[8]
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Phase Preparation:

Pre-saturate n-octanol with water and, separately, water (or a suitable buffer, e.g., pH 7.4

phosphate buffer for LogD) with n-octanol by shaking them together for 24 hours and

allowing the phases to separate. This is critical for thermodynamic accuracy.[9]

Sample Preparation:

Prepare a stock solution of 2-(2-Chloro-3-fluorophenyl)acetic acid in a suitable solvent

(e.g., DMSO).

Add a small aliquot of the stock solution to a vessel containing a known volume ratio of the

pre-saturated n-octanol and aqueous phases (e.g., 10 mL of each). The final concentration

should be low enough to avoid saturation in either phase.

Equilibration:

Seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a

sufficient time to reach equilibrium (this may range from minutes to hours and should be

determined in a preliminary experiment).

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases

and to break any emulsions.[8]

Quantification:

Carefully withdraw an aliquot from each phase.

Determine the concentration of the analyte in each aliquot using a suitable, validated

analytical method (e.g., HPLC-UV, LC-MS).

Calculation:

The partition coefficient (P or D) is the ratio of the concentration in the n-octanol phase to

the concentration in the aqueous phase: P = [Concentration]octanol /

[Concentration]aqueous.

The final value is expressed as its logarithm: LogP = log₁₀(P).
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The experiment should be performed with at least two different starting volume ratios to

ensure the result is independent of concentration.[8]

Visualization: Shake-Flask LogP Workflow
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Caption: Workflow for LogP Determination via the Shake-Flask Method.

Aqueous Solubility Determination
Scientific Rationale
Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first

dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is

a major cause of failure in drug development, leading to low and variable bioavailability.

Therefore, determining the thermodynamic solubility of 2-(2-Chloro-3-fluorophenyl)acetic
acid is a foundational step in assessing its potential as a drug candidate.

Experimental Protocol: Flask Method (OECD 105)
This method is suitable for substances with solubilities greater than 10⁻² g/L and determines

the saturation mass concentration of a substance in water at a given temperature.[10][11]

System Setup: Place an excess amount of the solid 2-(2-Chloro-3-fluorophenyl)acetic acid
into a flask containing a known volume of purified water (or a relevant buffer solution). The

excess solid is crucial to ensure saturation is reached.

Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 °C or 37 °C) for a

sufficient duration. Equilibrium is typically reached when three consecutive measurements of

concentration, taken at least 24 hours apart, show no significant variation.[10]

Phase Separation: Allow the suspension to settle. Separate the solid and aqueous phases

by centrifugation or filtration. Ensure the separation method does not alter the temperature or

composition of the sample.

Quantification: Carefully take an aliquot from the clear, saturated aqueous phase.

Analysis: Determine the concentration of the dissolved substance in the aliquot using a

validated analytical method (e.g., HPLC-UV, LC-MS).

Reporting: The aqueous solubility is reported as the mean of at least three independent

determinations, expressed in units of mass per volume (e.g., mg/mL or µg/mL).

Visualization: Aqueous Solubility Workflow
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Caption: Workflow for Aqueous Solubility via the Flask Method (OECD 105).

Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for confirming the identity and structure of a synthesized

compound. Based on the structure of 2-(2-Chloro-3-fluorophenyl)acetic acid, the following

spectral features are predicted.
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Fourier-Transform Infrared (FTIR) Spectroscopy
O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 3300-2500

cm⁻¹ region, characteristic of the hydrogen-bonded dimer of a carboxylic acid.

C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Sharp, medium-intensity peaks are expected just below 3000 cm⁻¹

for the -CH₂- group.

C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the 1710-1760 cm⁻¹

range. Conjugation with the aromatic ring may shift this to the lower end of the range (~1710

cm⁻¹).

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹

region.

C-O Stretch (Carboxylic Acid): A strong band should appear in the 1320-1210 cm⁻¹ region.

C-F Stretch: A strong band is expected in the 1250-1000 cm⁻¹ region.

C-Cl Stretch: A strong band is expected in the 800-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

-COOH Proton: A broad singlet is expected far downfield, typically around 12 δ, which is

exchangeable with D₂O.

Aromatic Protons: Three protons on the phenyl ring will appear in the aromatic region

(approx. 7.0-7.5 δ). They will exhibit complex splitting patterns (doublets or triplets of

doublets) due to coupling with each other and with the ¹⁹F nucleus.

-CH₂- Protons: A singlet is expected around 3.6-3.8 δ.

¹³C NMR:
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Carbonyl Carbon (-C=O): A signal is expected in the 170-180 δ range.

Aromatic Carbons: Six distinct signals are expected in the 115-140 δ range. The carbons

directly bonded to fluorine and chlorine will show characteristic shifts and C-F coupling.

Methylene Carbon (-CH₂-): A signal is expected around 40 δ.

¹⁹F NMR: A single signal is expected, and its coupling pattern with adjacent protons will

confirm its position on the aromatic ring.

Mass Spectrometry (MS)
Molecular Ion Peak (M⁺): The primary molecular ion peak is expected at an m/z

corresponding to the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁶O,

¹⁹F, ³⁵Cl), which is approximately 188.

Isotope Pattern (M+2 Peak): Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%,

³⁷Cl:~25%), a characteristic M+2 peak will be observed at m/z 190. The intensity of this M+2

peak will be approximately one-third (3:1 ratio) of the M⁺ peak, providing definitive evidence

for the presence of a single chlorine atom in the molecule.

Chemical Stability and Handling
Stability and Reactivity

Chemical Stability: While specific data is unavailable, phenylacetic acids are generally stable

under normal laboratory storage conditions.[2]

Reactivity: The carboxylic acid functional group is the primary site of reactivity, capable of

undergoing standard reactions such as esterification (with alcohols), amidation (with

amines), and reduction. The aromatic ring can undergo further electrophilic substitution,

though the existing substituents will direct the position of new groups.

Incompatible Materials: No specific incompatibilities are listed, but as a standard precaution,

strong oxidizing agents and strong bases should be avoided.[2]

Safety and Handling
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Hazard Identification: This compound is classified as an irritant. It may cause skin irritation,

serious eye irritation, and respiratory irritation.

Recommended Handling:

Handle only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side

shields, impervious gloves (e.g., nitrile), and a lab coat.

Avoid formation of dust and inhalation of vapors or dust.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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